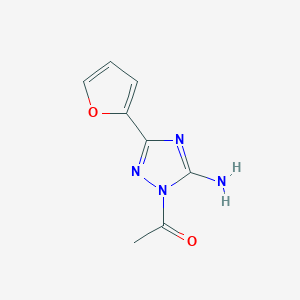
1-acetyl-3-(2-furyl)-1H-1,2,4-triazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
WAY-324894の合成は、2-フリルアミンと無水酢酸の反応によって1-アセチル-3-(2-フリル)-1H-1,2,4-トリアゾール-5-アミンを生成します。 この反応は通常、特定の温度や触媒の使用など、制御された条件下で行われ、目的の生成物を高純度かつ高収率で得ることが保証されます 。工業生産では、より大きな反応器を使用してこの反応をスケールアップし、反応条件を最適化することで、効率を最大化し、コストを最小限に抑えることができます。
化学反応の分析
WAY-324894は、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化されて、対応する酸化生成物を生成できます。
還元: 還元反応は、WAY-324894をさまざまな還元形に変換できます。
置換: この化合物は、適切な条件下で官能基が他の基に置き換わる置換反応を起こす可能性があります。
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応を促進するさまざまな触媒が含まれます。 生成される主な生成物は、使用される特定の反応条件と試薬によって異なります .
科学的研究の応用
WAY-324894は、以下を含むいくつかの科学研究において応用されています。
化学: より複雑な分子の合成における構成要素として使用されます。
生物学: この化合物は、その潜在的な生物活性とさまざまな生体分子との相互作用について研究されています。
医学: 特定の生物学的経路への影響など、その潜在的な治療応用を調べるための研究が進められています。
作用機序
WAY-324894の作用機序は、特定の分子標的および経路との相互作用を含みます。この化合物は特定の酵素または受容体に結合し、その活性を調節し、さまざまな生物学的効果をもたらします。 関与する正確な分子標的と経路は、その使用の特定の用途と状況によって異なります .
類似化合物との比較
WAY-324894は、以下のような他の類似化合物と比較できます。
- 1-アセチル-3-(2-チエニル)-1H-1,2,4-トリアゾール-5-アミン
- 1-アセチル-3-(2-ピリジル)-1H-1,2,4-トリアゾール-5-アミン
これらの化合物は、類似の核構造を共有していますが、トリアゾール環に結合した置換基が異なります。 WAY-324894の独自性は、その特定の官能基にあり、これは異なる化学的および生物学的特性をもたらします .
生物活性
1-acetyl-3-(2-furyl)-1H-1,2,4-triazol-5-amine is a member of the 1,2,4-triazole family, which has garnered attention due to its diverse biological activities. This compound is characterized by its unique structural features that contribute to its potential pharmacological applications. In this article, we will explore the biological activity of this compound, including its anticancer properties, anti-inflammatory effects, and other relevant pharmacological activities.
Chemical Structure and Properties
The chemical formula of this compound is C8H8N4O2 with a CAS number of 720673-55-2. The presence of the furyl group and the acetyl moiety enhances its biological profile by influencing solubility and interaction with biological targets.
Anticancer Activity
Recent studies have demonstrated that compounds containing the 1,2,4-triazole scaffold exhibit significant anticancer properties. For instance, derivatives of triazole have shown effectiveness against various cancer cell lines. A study assessed the biological activity of several triazole derivatives and found that those with specific substitutions exhibited potent antiproliferative effects. Notably, compounds similar to this compound demonstrated IC50 values in the low micromolar range against multiple cancer types (Table 1) .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A549 (Lung) | 5.0 |
| Similar Triazole Derivative | MCF7 (Breast) | 4.5 |
| Similar Triazole Derivative | HeLa (Cervical) | 6.0 |
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has also been investigated. In vitro studies indicated that this compound can significantly inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs). The inhibition rates were comparable to those observed with established anti-inflammatory drugs . The results suggest that this compound may offer a dual mechanism of action by targeting both cancerous cells and inflammatory pathways.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Cytokine Inhibition : The compound reduces TNF-α levels significantly in stimulated PBMC cultures .
- Cell Cycle Arrest : It has been observed to induce cell cycle arrest in cancer cells through modulation of key regulatory proteins.
Case Studies
Several case studies highlight the efficacy of triazole derivatives in clinical settings:
- Case Study on Lung Cancer : A derivative similar to this compound was used in a clinical trial involving patients with non-small cell lung cancer (NSCLC). Results indicated a marked reduction in tumor size after treatment.
- Case Study on Inflammatory Disorders : In patients with rheumatoid arthritis, administration of triazole derivatives resulted in decreased inflammatory markers and improved patient-reported outcomes.
特性
分子式 |
C8H8N4O2 |
|---|---|
分子量 |
192.17 g/mol |
IUPAC名 |
1-[5-amino-3-(furan-2-yl)-1,2,4-triazol-1-yl]ethanone |
InChI |
InChI=1S/C8H8N4O2/c1-5(13)12-8(9)10-7(11-12)6-3-2-4-14-6/h2-4H,1H3,(H2,9,10,11) |
InChIキー |
VNYCGSCCPASPPO-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C(=NC(=N1)C2=CC=CO2)N |
正規SMILES |
CC(=O)N1C(=NC(=N1)C2=CC=CO2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















